molecular formula C21H18ClN3O3 B11335080 N-({1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide

N-({1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide

Cat. No.: B11335080
M. Wt: 395.8 g/mol
InChI Key: HVTKTXCUBVLXBJ-UHFFFAOYSA-N
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Description

N-({1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a furan ring, a benzodiazole moiety, and a chlorophenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Attachment of the Chlorophenoxyethyl Group: This step involves the reaction of the benzodiazole intermediate with 4-chlorophenoxyethyl bromide under basic conditions.

    Formation of the Furan-2-Carboxamide: The final step involves the coupling of the chlorophenoxyethyl-benzodiazole intermediate with furan-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-({1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group (if present) on the benzodiazole ring can be reduced to an amine.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino-benzodiazole derivatives.

    Substitution: Various substituted benzodiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-({1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Biological Research: Used as a probe to study the interaction of benzodiazole derivatives with biological targets.

    Industrial Applications: Potential use as an intermediate in the synthesis of more complex organic molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of N-({1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The benzodiazole moiety can bind to the active site of enzymes, inhibiting their activity. The furan ring may also play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    N-({1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE: Similar structure but with a methoxy group instead of a chloro group.

    N-({1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE: Similar structure but with a fluoro group instead of a chloro group.

Uniqueness

The presence of the chlorophenoxy group in N-({1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE imparts unique chemical properties such as increased lipophilicity and potential for specific interactions with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C21H18ClN3O3

Molecular Weight

395.8 g/mol

IUPAC Name

N-[[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]methyl]furan-2-carboxamide

InChI

InChI=1S/C21H18ClN3O3/c22-15-7-9-16(10-8-15)27-13-11-25-18-5-2-1-4-17(18)24-20(25)14-23-21(26)19-6-3-12-28-19/h1-10,12H,11,13-14H2,(H,23,26)

InChI Key

HVTKTXCUBVLXBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCOC3=CC=C(C=C3)Cl)CNC(=O)C4=CC=CO4

Origin of Product

United States

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